molecular formula C20H20N2OS2 B12193536 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12193536
M. Wt: 368.5 g/mol
InChI Key: QMFXKTFVOBSEEH-UHFFFAOYSA-N
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Description

2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a 4-methylbenzyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Substitution with 4-Methylbenzyl Group: The thiazole ring is then substituted with a 4-methylbenzyl group through a nucleophilic substitution reaction.

    Introduction of Acetamide Moiety: Finally, the acetamide moiety is introduced by reacting the substituted thiazole with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by disrupting DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both 4-methylbenzyl and acetamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20N2OS2/c1-14-3-7-16(8-4-14)11-18-12-21-20(25-18)24-13-19(23)22-17-9-5-15(2)6-10-17/h3-10,12H,11,13H2,1-2H3,(H,22,23)

InChI Key

QMFXKTFVOBSEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)SCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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